molecular formula C9H11BClFO4 B578287 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid CAS No. 1256346-26-5

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid

Cat. No. B578287
CAS RN: 1256346-26-5
M. Wt: 248.441
InChI Key: FUXWTCCXYLIMOQ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is a chemical compound with the CAS Number: 1256346-26-5 . It has a molecular weight of 248.45 and a linear formula of C9H11BClFO4 . It is a solid at room temperature .


Synthesis Analysis

This compound is an intermediate in the synthesis of Arylex (A794890), which exhibits potent dicot weed control . It can also be synthesized from Trimethyl borate and 1-Bromo-4-chloro-2-fluorobenzene and Water .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with a chloro group, a fluoro group, and a methoxyethoxy group. The boronic acid group is attached to the phenyl ring .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can be used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.4±0.1 g/cm3 .

Scientific Research Applications

Sensing Applications

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid: is utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is crucial for the development of sensors that can detect these substances in various environments, from industrial to biological settings.

Biological Labelling

In the realm of biological research, this compound is employed for labelling purposes. It can be used to tag biomolecules, allowing for the tracking and identification of specific proteins or cells during experiments .

Protein Manipulation and Modification

Researchers use this boronic acid derivative to modify proteins. This can involve changing the function or stability of a protein, which is significant for understanding protein dynamics and for therapeutic applications .

Separation Technologies

The compound’s ability to form complexes with diols is also harnessed in separation technologies. It can be used to isolate specific molecules from mixtures, which is beneficial in both analytical chemistry and purification processes .

Development of Therapeutics

The interaction of boronic acids with biological molecules opens up possibilities for the development of new therapeutics. This compound, in particular, may be involved in the creation of drugs that target specific biological pathways .

Electrophoresis of Glycated Molecules

This boronic acid derivative is used in electrophoresis to separate glycated molecules. This application is important for the analysis of glycosylated proteins and sugars in various biological samples .

Building Materials for Analytical Methods

The compound is also a building block for creating microparticles and polymers used in analytical methods. These materials can be designed to react or bind with specific substances, enhancing the detection and measurement of various analytes .

Controlled Release of Insulin

In the field of medical research, this compound has been explored as a component in polymers that can control the release of insulin. Such applications are promising for the management of diabetes, offering a potential for responsive insulin delivery systems .

Safety and Hazards

This compound is associated with several hazards. It may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation .

Future Directions

The future directions of this compound could involve its use in the synthesis of more complex molecules, given its role as an intermediate in the synthesis of Arylex . It could also find use in other types of coupling reactions, given its utility in Suzuki-Miyaura coupling .

properties

IUPAC Name

[4-chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClFO4/c1-15-4-5-16-9-7(11)3-2-6(8(9)12)10(13)14/h2-3,13-14H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXWTCCXYLIMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)OCCOC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681659
Record name [4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid

CAS RN

1256346-26-5
Record name [4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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